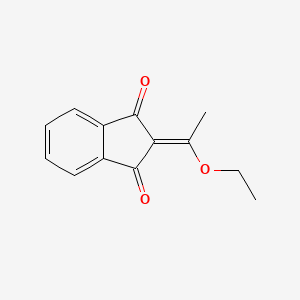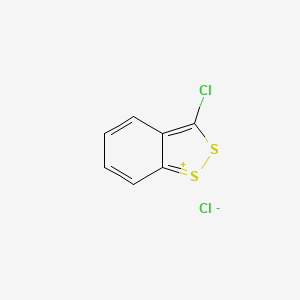
3-Chloro-1,2-benzodithiol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,2-benzodithiol-1-ium chloride is an organosulfur compound with the molecular formula C7H4ClS2 It is a derivative of benzodithiolium and is characterized by the presence of a chlorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-benzodithiol-1-ium chloride typically involves the chlorination of 1,2-benzodithiol. One common method includes the reaction of 1,2-benzodithiol with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Chloro-1,2-benzodithiol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or disulfides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include substituted benzodithiolium derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and disulfides.
科学的研究の応用
3-Chloro-1,2-benzodithiol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-1,2-benzodithiol-1-ium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-1,2-benzisothiazole
- 3-Chloro-1,2-benzisothiazole 1,1-dioxide
Comparison
3-Chloro-1,2-benzodithiol-1-ium chloride is unique due to its dithiolium structure, which imparts distinct chemical reactivity compared to similar compounds like 3-Chloro-1,2-benzisothiazole and its dioxide derivative
特性
CAS番号 |
32672-88-1 |
|---|---|
分子式 |
C7H4Cl2S2 |
分子量 |
223.1 g/mol |
IUPAC名 |
3-chloro-1,2-benzodithiol-1-ium;chloride |
InChI |
InChI=1S/C7H4ClS2.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H;1H/q+1;/p-1 |
InChIキー |
SAKIYSYBALMRGJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(S[S+]=C2C=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



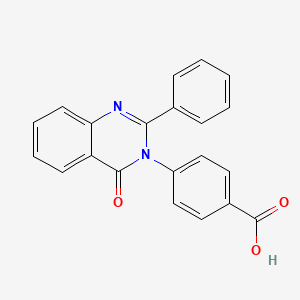
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)



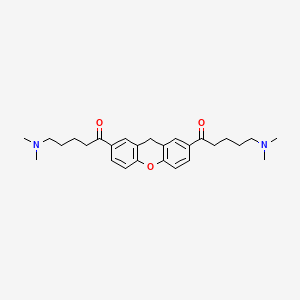
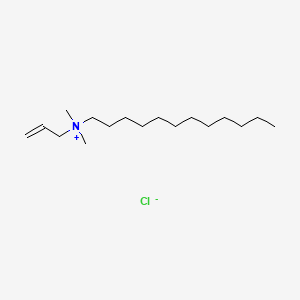
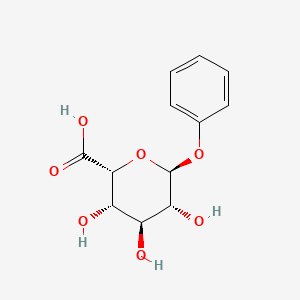

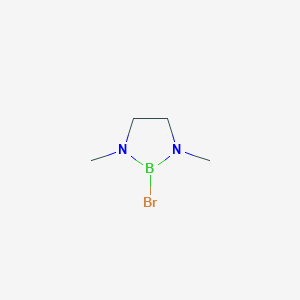
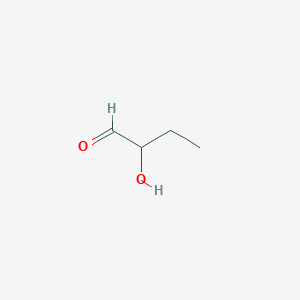
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
